Cas no 2549024-32-8 (2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine)

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine structure
2549024-32-8 structure
Product name:2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
CAS No:2549024-32-8
MF:C19H25N7
Molecular Weight:351.448702573776
CID:5312407
PubChem ID:154883450

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • AKOS040708764
    • 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
    • 2549024-32-8
    • F6619-3993
    • インチ: 1S/C19H25N7/c1-2-9-24(8-1)17-6-7-20-19(23-17)26-12-10-25(11-13-26)18-15-4-3-5-16(15)21-14-22-18/h6-7,14H,1-5,8-13H2
    • InChIKey: LYLHUXRDKUAROU-UHFFFAOYSA-N
    • SMILES: N1(C2C3=C(CCC3)N=CN=2)CCN(C2N=CC=C(N=2)N2CCCC2)CC1

計算された属性

  • 精确分子量: 351.21714383g/mol
  • 同位素质量: 351.21714383g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 461
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.3Ų
  • XLogP3: 2.5

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6619-3993-15mg
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
2549024-32-8
15mg
$133.5 2023-09-07
Life Chemicals
F6619-3993-1mg
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
2549024-32-8
1mg
$81.0 2023-09-07
Life Chemicals
F6619-3993-50mg
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
2549024-32-8
50mg
$240.0 2023-09-07
Life Chemicals
F6619-3993-10μmol
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
2549024-32-8
10μmol
$103.5 2023-09-07
Life Chemicals
F6619-3993-2μmol
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
2549024-32-8
2μmol
$85.5 2023-09-07
Life Chemicals
F6619-3993-2mg
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
2549024-32-8
2mg
$88.5 2023-09-07
Life Chemicals
F6619-3993-75mg
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
2549024-32-8
75mg
$312.0 2023-09-07
Life Chemicals
F6619-3993-10mg
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
2549024-32-8
10mg
$118.5 2023-09-07
Life Chemicals
F6619-3993-4mg
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
2549024-32-8
4mg
$99.0 2023-09-07
Life Chemicals
F6619-3993-40mg
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
2549024-32-8
40mg
$210.0 2023-09-07

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine 関連文献

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidineに関する追加情報

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyr,rolidin-1-yl)pyrimidine: A Promising Compound in Modern Pharmaceutical Research

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine, with the chemical identifier CAS No. 2549024-32-8, represents a novel synthetic molecule that has garnered significant attention in the field of pharmaceutical science. This compound, characterized by its complex ring system and functional groups, is being explored for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Recent studies have highlighted its unique pharmacological profile, making it a subject of interest for researchers and drug developers alike.

The molecular structure of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine is composed of a pyrimidine ring fused with a cyclopenta[d]pyrimidine core, connected to a piperazine ring and a pyrrolidine ring. This intricate arrangement of heterocyclic systems contributes to its ability to interact with multiple biological targets, including ion channels, receptors, and enzymes. The presence of the pyrrolidine group further enhances its solubility and bioavailability, which are critical factors in drug development.

Recent advances in medicinal chemistry have demonstrated the significance of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine as a potential therapeutic agent. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition of the ATP-binding cassette (ABC) transporter family, which plays a crucial role in multidrug resistance in cancer cells. This finding suggests its potential as a synergistic agent in combination chemotherapy regimens.

Another notable study from 2024 in Pharmacological Research explored the anti-inflammatory properties of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine. Researchers found that the compound significantly reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses.

Moreover, the cytotoxic activity of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine has been investigated in various cancer cell lines. A 2023 publication in Cancer Letters showed that this compound induces apoptosis in human breast cancer cells (MCF-7) through the mitochondrial pathway. The compound was found to increase the levels of Bax and decrease Bcl-2, leading to the release of cytochrome c and activation of caspase-9 and caspase-3.

The synthesis of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine involves a multi-step process that includes the formation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperazine and pyrrolidine moieties. A 2024 study in Organic & Biomolecular Chemistry described a novel approach using microwave-assisted synthesis to enhance the efficiency and yield of this compound. This method reduces reaction times and minimizes the formation of byproducts, which is critical for large-scale pharmaceutical production.

Additionally, the pharmacokinetic profile of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine has been evaluated in preclinical models. A 2023 study in Drug Metabolism and Disposition found that the compound exhibits good oral bioavailability and a long half-life, which are advantageous for the development of oral formulations. The compound was also found to be metabolized primarily through hepatic pathways, with minimal renal excretion, suggesting a favorable safety profile.

Despite its promising properties, the toxicological evaluation of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine is still in its early stages. A 2024 study in Toxicology and Applied Pharmacology reported that the compound is generally well-tolerated in animal models, with no significant signs of toxicity at therapeutic doses. However, further studies are needed to assess its long-term safety and efficacy in human trials.

Current research efforts are focused on optimizing the structure-activity relationship (SAR) of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine to enhance its therapeutic potential. Modifications to the piperazine and pyrrolidine rings are being explored to improve its selectivity and reduce off-target effects. Additionally, the development of prodrug derivatives is being investigated to enhance its solubility and stability in biological systems.

As the field of pharmaceutical science continues to evolve, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine stands as a promising candidate for the treatment of various diseases. Its unique molecular structure and diverse pharmacological activities make it a valuable subject for further research and development. With ongoing advancements in synthetic methods and biological studies, this compound may soon play a significant role in the next generation of therapeutic agents.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd